N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the fusion of triazole and quinazoline moieties, which are known for their significant pharmacological activities
Mechanism of Action
Target of Action
It is known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline, a class to which hms3472n12 belongs, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
[1,2,4]triazolo[1,5-c]quinazolines are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Given its potential interaction with adenosine and benzodiazepine receptors, it may influence pathways related to neurotransmission, inflammation, and immune responses .
Pharmacokinetics
For instance, the presence of the triazole and quinazoline rings in the structure of HMS3472N12 suggests that it may have similar pharmacokinetic properties to other triazoloquinazolines .
Result of Action
Triazoloquinazolines are known to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . Therefore, HMS3472N12 may have similar effects.
Preparation Methods
The synthesis of N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve refluxing in solvents like acetonitrile or glacial acetic acid . Industrial production methods may employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:
1,2,4-triazolo[1,5-c]quinazoline: Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-c]quinazoline: Exhibits significant antiviral and anti-inflammatory properties.
1,2,4-triazolo[4,3-a]quinazoline: Used in the development of antihypertensive and anticonvulsant drugs.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGDZTRAJJIZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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